molecular formula C16H15ClFN3O4S B2934001 1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene CAS No. 1022404-90-5

1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene

Cat. No.: B2934001
CAS No.: 1022404-90-5
M. Wt: 399.82
InChI Key: NOEYTXLBCUHEJR-UHFFFAOYSA-N
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Description

1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene is a complex organic compound featuring a chloro, fluorophenyl, piperazinyl, sulfonyl, and nitro functional groups

Mechanism of Action

    Target of Action

    The compound contains a piperazine ring, which is a common feature in many pharmaceuticals such as antipsychotics and antihistamines . The fluorophenyl group might also interact with certain biological targets, but without specific studies, it’s hard to determine the exact targets of this compound.

    Mode of Action

    The mode of action would depend on the specific biological target. Piperazine derivatives often act as antagonists or agonists at various receptors . The sulfonyl and nitro groups might also play a role in the compound’s interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. A common synthetic route includes:

    Nitration: Introduction of the nitro group to a benzene ring.

    Sulfonylation: Addition of the sulfonyl group.

    Piperazine Derivatization: Attachment of the piperazine moiety.

    Chlorination: Introduction of the chloro group.

Industrial Production Methods: Industrial production often employs batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Solvent choice and purification steps are crucial to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Drug Development: Serves as a scaffold for designing new pharmaceutical compounds.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

    1-Chloro-4-(piperazinyl)sulfonyl-2-nitrobenzene: Lacks the fluorophenyl group.

    1-Chloro-4-((4-(2-chlorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene: Contains a chlorophenyl instead of a fluorophenyl group.

Uniqueness: The presence of the 2-fluorophenyl group in 1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene imparts unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O4S/c17-13-6-5-12(11-16(13)21(22)23)26(24,25)20-9-7-19(8-10-20)15-4-2-1-3-14(15)18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEYTXLBCUHEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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